Lipophilicity vs. Unsubstituted Core
The target compound 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one has a computed XLogP3-AA of 0.1 [1]. In contrast, the unsubstituted pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one scaffold exhibits a LogP of -0.2 [2]. This 0.3 log unit difference translates to an approximately two-fold higher predicted partition coefficient for the methylated derivative, indicating altered hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | Unsubstituted pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one (LogP = -0.2) |
| Quantified Difference | ΔLogP = 0.3 |
| Conditions | Computed property (XLogP3-AA for target; LogP for comparator) |
Why This Matters
A difference of 0.3 LogP units is sufficient to alter reversed-phase HPLC retention time and aqueous solubility, which affects both analytical method development and biological assay buffer conditions.
- [1] PubChem. 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one. Compound Summary. Computed Properties: XLogP3-AA = 0.1. View Source
- [2] Molaid. Pyrazolo<3,2-f><1,2,4>triazin-4(3H)-on. Calculated Properties: LogP = -0.2. View Source
